molecular formula C6H5NO5S B1195941 2-Nitrobenzenesulfonic acid CAS No. 31212-28-9

2-Nitrobenzenesulfonic acid

Cat. No. B1195941
CAS RN: 31212-28-9
M. Wt: 203.17 g/mol
InChI Key: HWTDMFJYBAURQR-UHFFFAOYSA-N
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Description

2-Nitrobenzenesulfonic acid is a chemical compound with the molecular formula C6H5NO5S . It has an average mass of 203.173 Da and a monoisotopic mass of 202.988846 Da . It is also known by other names such as 2-Nitrobenzolsulfonsäure in German, Acide 2-nitrobenzènesulfonique in French, and Benzenesulfonic acid, 2-nitro- .


Synthesis Analysis

A simple and efficient method for the sulfonation of nitrobenzene using SO3 as the sulfonating agent in a microreactor has been developed . The reaction enthalpy was determined using a microreactor-based calorimeter . Under optimized reaction conditions, 94% conversion of nitrobenzene (NB) and 88% yield of meta-nitrobenzenesulfonic acid (m-NBSA) was obtained even when the residence time was less than 2 seconds .


Molecular Structure Analysis

The molecular structure of 2-Nitrobenzenesulfonic acid has been studied using gas electron diffraction and quantum chemical methods . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

2-Nitrobenzenesulfonic acid is a solid at 20°C . It has a molecular weight of 203.17 . The compound is a pale yellow crystal with a melting point of 70°C .

Scientific Research Applications

  • Catalytic Hydrogenation : 2-Nitrobenzenesulfonic acid is used in the catalytic hydrogenation process to prepare aminoarylsulfonic acid. Using W-2 Raney Ni as a catalyst, the hydrogenation of m-nitrobenzenesulfonic acid achieves a high content and yield of m-aminoarylsulfonic acid under specific conditions (Liu Dong, 2010).

  • Molecular Structure Analysis : Gas electron diffraction and quantum chemical studies on 2-nitrobenzenesulfonic acid have been performed to understand its molecular structure. This research reveals various conformers of the molecule and their properties, contributing to the understanding of its chemical behavior (Petrov et al., 2011).

  • Versatile Means for Preparation of Amines : Nitrobenzenesulfonamides, including 2-Nitrobenzenesulfonamides, are used for the preparation of secondary amines and as protection for amines. They undergo smooth alkylation and can be deprotected to yield secondary amines (Fukuyama, Jow & Cheung, 1995).

  • Synthesis of Pharmaceuticals : 2-Nitrobenzenesulfonic acid derivatives are involved in the synthesis of pharmaceuticals like cardiotonic drugs Sulmazole and Isomazole (Lomov, 2019).

  • Photocatalytic Reduction : 2-Nitrobenzenesulfonic acid is involved in the photocatalytic reduction of nitrobenzenes to aminobenzenes. This process utilizes titanium(IV) oxide suspensions and hole scavengers, showing high efficiency in converting m-nitrobenzenesulfonic acid to m-aminobenzenesulfonic acid (Imamura et al., 2011).

  • Synthesis of Amino Acid Carbohydrate Hybrids : 2-Nitrobenzenesulfonamides, derived from amino acids, have been successfully condensed with saccharide and nucleoside derivatives to create fully protected hybrids. This demonstrates its role in novel organic synthesis applications (Turner et al., 2001).

Safety And Hazards

2-Nitrobenzenesulfonic acid is classified as dangerous . It can cause severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

2-nitrobenzenesulfonic acid
Source PubChem
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InChI

InChI=1S/C6H5NO5S/c8-7(9)5-3-1-2-4-6(5)13(10,11)12/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTDMFJYBAURQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO5S
Record name NITROBENZENESULFONIC ACID
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DSSTOX Substance ID

DTXSID601033533
Record name 2-Nitrobenzenesulphonic acid
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Molecular Weight

203.17 g/mol
Source PubChem
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Physical Description

Nitrobenzenesulfonic acid appears as a whitish colored solid in the form of flakes. It will form a corrosive solution in water. Denser than water. Severely irritates skin and eyes. Used to make other chemicals.
Record name NITROBENZENESULFONIC ACID
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Product Name

2-Nitrobenzenesulfonic acid

CAS RN

31212-28-9, 80-82-0
Record name NITROBENZENESULFONIC ACID
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Record name 2-Nitrobenzenesulfonic acid
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Record name 2-Nitrobenzenesulphonic acid
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Record name 2-Nitrobenzenesulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
H Koshima, H Miyamoto, I Yagi… - Molecular Crystals and …, 2004 - Taylor & Francis
… The cocrystal of 2A5NP with 2-nitrobenzenesulfonic acid belongs to acentric space group Pc, in which 2A5NPH + cation and anion alternately stacked in almost parallel and …
Number of citations: 10 www.tandfonline.com
VM Petrov, NI Giricheva, GV Girichev… - Journal of Structural …, 2011 - Springer
A combined gas electron diffraction and quantum chemical (B3LYP/6-311+G**, B3LYP/cc-pVTZ) study of the molecular structure of 2-nitrobenzenesulfonic acid (2-NBSA) is performed. …
Number of citations: 10 link.springer.com
DL CHAMBERLAIN, D PETERS… - The Journal of Organic …, 1958 - ACS Publications
… of 2-nitrobenzenesulfonic acid with zinc dust, in alkaline solution, did not yield the desired compound. The attempted conversion of bis(2,2'-methylmercaptoazobenzene) to the sulfonyl …
Number of citations: 6 pubs.acs.org
H Xu, H Zhang, EN Jacobsen - Nature protocols, 2014 - nature.com
… 2-Nitrobenzenesulfonic acid (NBSA) … Add 2-nitrobenzenesulfonic acid (1.6 mg, 0.008 mmol, as 0.1 M stock solution in Et 2 O) dropwise and allow the resulting solution to stir vigorously …
Number of citations: 30 www.nature.com
AL Miller, HS Mosher, FW Gray… - Journal of the American …, 1949 - ACS Publications
… 4-Amino-2-nitrobenzenesulfonic Acid.—A slurry of 86 g. of m-dinitrobenzene in 800 ml. …
Number of citations: 0 pubs.acs.org
H SAYO, K MORI, T MICHIDA - Chemical and Pharmaceutical …, 1979 - jstage.jst.go.jp
… Electrolysis of 3a in acetonitrile containing NaClO 4 gave 2, 7-dimethoxyphenazine (2a), 2, 2'-dinitrodiphenyl disulfide (4), p-anisidine (5), 2-nitrobenzenesulfonic acid (6), and N-(2-…
Number of citations: 11 www.jstage.jst.go.jp
J Chandra - Indian Journal of Chemistry (IJC), 2023 - or.niscpr.res.in
… Moreover, by-products, Oxyma [ethyl 2-cyano-2-(hydroxyimino) acetate] and 2-nitrobenzenesulfonic acid can easily be recovered back and recycled further to prepare the reagent. This …
Number of citations: 2 or.niscpr.res.in
H SAYO, K MORI, T MICHIDA - Chemical and Pharmaceutical …, 1981 - jstage.jst.go.jp
… Electrolysis of 1h in acetonitrile containing 0.1 M NaClO4 without addition of TFA or pyridine at 1.55 V gave 2—nitrobenzenesulfonic acid (70.5%), which suggested that two-electron …
Number of citations: 5 www.jstage.jst.go.jp
NI Giricheva, GV Girichev, YS Medvedeva… - Structural Chemistry, 2012 - Springer
… The first work of this series was devoted to determination of conformation properties of 2-nitrobenzenesulfonic acid (2-NBSA) [3]. It was found from quantum chemical calculations that a …
Number of citations: 10 link.springer.com
T Kalita, S Rao Manne, B Mandal - ChemistrySelect, 2020 - Wiley Online Library
… The Oxyma anion attacks the sulfonyl group of 2-nitrobenzenesulfonic acid and regenerates o-NosylOXY (supporting information, Figure S55). …

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